![molecular formula C20H22FN5O2 B2965697 8-butyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-02-0](/img/structure/B2965697.png)
8-butyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound “8-butyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a small molecule . It belongs to the class of organic compounds known as xanthines, which are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety .
Synthesis Analysis
The synthesis of fluorinated purines, including the compound , often involves the use of the Balz-Schiemann reaction . This reaction involves the diazotization-fluorodediazoniation of the corresponding 2-aminopurine starting materials in aqueous fluoroboric acid .Molecular Structure Analysis
The molecular structure of this compound is related to xanthines, which are purine derivatives . The presence of a single fluoro or trifluoromethyl group at the 2-, 6-, or 8-position of a purine or purine nucleoside can confer advantageous changes to physicochemical, metabolic, and biological properties .Chemical Reactions Analysis
Fluorinated purines, including the compound , can undergo a range of nucleophilic displacements, making them useful as synthetic intermediates for medicinal chemistry and reagents for chemical biology studies .Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as phosphoenolpyruvate carboxykinase . This enzyme plays a crucial role in the process of gluconeogenesis, which is the generation of glucose from non-carbohydrate carbon substrates.
Mode of Action
Based on its structural similarity to other xanthine derivatives , it can be hypothesized that it may interact with its targets through hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target proteins.
properties
IUPAC Name |
6-butyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c1-4-5-10-24-13(2)11-25-16-17(22-19(24)25)23(3)20(28)26(18(16)27)12-14-8-6-7-9-15(14)21/h6-9,11H,4-5,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVFLBGNBCPEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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